molecular formula C11H11F3O3 B2438852 2-[[3-Methoxy-5-(trifluoromethyl)phenoxy]methyl]oxirane CAS No. 2411201-16-4

2-[[3-Methoxy-5-(trifluoromethyl)phenoxy]methyl]oxirane

Cat. No.: B2438852
CAS No.: 2411201-16-4
M. Wt: 248.201
InChI Key: REYKMUQGVDZUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-Methoxy-5-(trifluoromethyl)phenoxy]methyl]oxirane is an organic compound with the molecular formula C10H9F3O2. It is characterized by the presence of a trifluoromethyl group, a methoxy group, and an oxirane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-Methoxy-5-(trifluoromethyl)phenoxy]methyl]oxirane typically involves the reaction of 3-methoxy-5-(trifluoromethyl)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-[[3-Methoxy-5-(trifluoromethyl)phenoxy]methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[3-Methoxy-5-(trifluoromethyl)phenoxy]methyl]oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[[3-Methoxy-5-(trifluoromethyl)phenoxy]methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity is exploited in drug development to design molecules that can selectively interact with specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[3-Methoxy-5-(trifluoromethyl)phenoxy]methyl]oxirane is unique due to the presence of both a methoxy group and a trifluoromethyl group, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

2-[[3-methoxy-5-(trifluoromethyl)phenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-15-8-2-7(11(12,13)14)3-9(4-8)16-5-10-6-17-10/h2-4,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYKMUQGVDZUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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